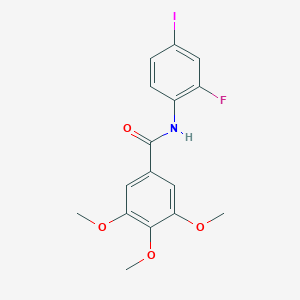![molecular formula C23H29N3O4 B278179 Methyl 4-(4-methyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate](/img/structure/B278179.png)
Methyl 4-(4-methyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(4-methyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate, also known as MPBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit promising biological activities, including anticancer, anti-inflammatory, and antiviral effects.
Wirkmechanismus
The mechanism of action of Methyl 4-(4-methyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer growth, inflammation, and viral replication. Methyl 4-(4-methyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate has been found to inhibit the activity of enzymes such as topoisomerase II and COX-2, which are involved in cancer growth and inflammation, respectively.
Biochemical and Physiological Effects:
Methyl 4-(4-methyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate has been found to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and modulation of immune responses. Methyl 4-(4-methyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate has also been found to reduce oxidative stress and inflammation, which are implicated in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl 4-(4-methyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate in lab experiments is its potent biological activity, which allows for the investigation of its therapeutic potential in various diseases. However, one limitation of Methyl 4-(4-methyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate is its relatively low solubility in water, which can make it challenging to prepare solutions for in vitro and in vivo experiments.
Zukünftige Richtungen
There are several future directions for the research on Methyl 4-(4-methyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate. One potential direction is the development of Methyl 4-(4-methyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate-based drugs for cancer therapy, which could offer a more targeted and effective treatment option for cancer patients. Another direction is the investigation of Methyl 4-(4-methyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate's potential as an antiviral agent, which could lead to the development of new antiviral drugs.
Additionally, further research is needed to understand the mechanism of action of Methyl 4-(4-methyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate and its effects on various cellular pathways. This could help to identify new targets for therapeutic intervention and improve our understanding of the biological effects of Methyl 4-(4-methyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate.
Conclusion:
In conclusion, Methyl 4-(4-methyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate is a promising compound with potential therapeutic applications in various diseases. Its potent biological activity and diverse effects make it a valuable candidate for further research and drug development. The synthesis of Methyl 4-(4-methyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate has been optimized to achieve high yield and purity, and its mechanism of action and physiological effects are being actively investigated. With further research, Methyl 4-(4-methyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate could offer new treatment options for cancer, inflammatory diseases, and viral infections.
Synthesemethoden
The synthesis of Methyl 4-(4-methyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate involves the reaction between 4-(4-methyl-1-piperazinyl)benzoic acid and 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation, resulting in the formation of Methyl 4-(4-methyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate as a white crystalline powder. This synthesis method has been optimized to achieve high yield and purity of Methyl 4-(4-methyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(4-methyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, Methyl 4-(4-methyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate has been found to exhibit potent cytotoxic effects against various cancer cell lines, including breast, lung, and prostate cancer. Methyl 4-(4-methyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate has also been shown to induce apoptosis and inhibit angiogenesis, making it a promising candidate for cancer therapy.
In addition to its anticancer effects, Methyl 4-(4-methyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate has also been investigated for its anti-inflammatory properties. Methyl 4-(4-methyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and colitis.
Furthermore, Methyl 4-(4-methyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate has shown potential as an antiviral agent against several viruses, including influenza and herpes simplex virus. Methyl 4-(4-methyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate has been found to inhibit viral replication and reduce viral load in infected cells, making it a potential candidate for the development of antiviral drugs.
Eigenschaften
Produktname |
Methyl 4-(4-methyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate |
|---|---|
Molekularformel |
C23H29N3O4 |
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
methyl 4-(4-methylpiperazin-1-yl)-3-[(4-propoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C23H29N3O4/c1-4-15-30-19-8-5-17(6-9-19)22(27)24-20-16-18(23(28)29-3)7-10-21(20)26-13-11-25(2)12-14-26/h5-10,16H,4,11-15H2,1-3H3,(H,24,27) |
InChI-Schlüssel |
QATXZWFMRNDELW-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,4-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B278098.png)
![3-butoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278100.png)
![N-{[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B278102.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B278105.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B278106.png)
![N-[2-(4-propionyl-1-piperazinyl)phenyl]propanamide](/img/structure/B278107.png)
![2-methoxy-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B278108.png)
![N-(4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B278109.png)
![5-(3-chloro-4-methoxyphenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B278111.png)

![4-chloro-N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278114.png)
![4-chloro-N-[(4-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B278116.png)
![N-benzoyl-N'-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]thiourea](/img/structure/B278118.png)
